Cas no 683770-07-2 (N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-butyl(ethyl)sulfamoylbenzamide)

N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-butyl(ethyl)sulfamoylbenzamide is a synthetic organic compound featuring a benzimidazole core linked to a sulfamoylbenzamide moiety. Its structure suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor or receptor modulator due to the presence of both hydrogen-bond donor/acceptor groups and hydrophobic alkyl chains. The butyl(ethyl)sulfamoyl group enhances solubility and bioavailability, while the benzimidazole scaffold contributes to binding affinity in biological systems. This compound may exhibit selectivity in targeting specific enzymatic pathways, making it a candidate for preclinical research in therapeutic development. Its well-defined synthetic route allows for scalable production and structural derivatization.
N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-butyl(ethyl)sulfamoylbenzamide structure
683770-07-2 structure
Product name:N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-butyl(ethyl)sulfamoylbenzamide
CAS No:683770-07-2
MF:C26H28N4O3S
MW:476.590524673462
CID:5940764
PubChem ID:4162886

N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-butyl(ethyl)sulfamoylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-butyl(ethyl)sulfamoylbenzamide
    • N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide
    • Benzamide, N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[(butylethylamino)sulfonyl]-
    • F1122-1327
    • N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide
    • N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide
    • AKOS002055559
    • 683770-07-2
    • Oprea1_419028
    • Inchi: 1S/C26H28N4O3S/c1-3-5-17-30(4-2)34(32,33)22-15-13-19(14-16-22)26(31)27-21-10-8-9-20(18-21)25-28-23-11-6-7-12-24(23)29-25/h6-16,18H,3-5,17H2,1-2H3,(H,27,31)(H,28,29)
    • InChI Key: KWKSZYSMGAKZAN-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(C2=NC3=CC=CC=C3N2)=C1)(=O)C1=CC=C(S(N(CCCC)CC)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 476.18821194g/mol
  • Monoisotopic Mass: 476.18821194g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 763
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104Ų
  • XLogP3: 4.7

Experimental Properties

  • Density: 1.285±0.06 g/cm3(Predicted)
  • pka: 11.30±0.10(Predicted)

N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-butyl(ethyl)sulfamoylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1122-1327-100mg
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide
683770-07-2 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1122-1327-20mg
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide
683770-07-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1122-1327-2μmol
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide
683770-07-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1122-1327-1mg
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide
683770-07-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1122-1327-5μmol
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide
683770-07-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1122-1327-15mg
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide
683770-07-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1122-1327-2mg
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide
683770-07-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1122-1327-3mg
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide
683770-07-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1122-1327-10mg
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide
683770-07-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1122-1327-75mg
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide
683770-07-2 90%+
75mg
$208.0 2023-05-17

Additional information on N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-butyl(ethyl)sulfamoylbenzamide

Comprehensive Overview of N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-butyl(ethyl)sulfamoylbenzamide (CAS No. 683770-07-2)

N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-butyl(ethyl)sulfamoylbenzamide (CAS No. 683770-07-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound, often referred to by its abbreviated name in scientific literature, belongs to the class of sulfamoylbenzamide derivatives, which are known for their diverse biological activities. Researchers are particularly interested in its molecular interactions, which could pave the way for novel therapeutic agents.

The compound's structure features a benzodiazole moiety, a heterocyclic aromatic ring system that is prevalent in many biologically active molecules. This moiety is linked to a phenyl group, which is further connected to a sulfamoylbenzamide framework. The presence of the butyl(ethyl) substituent adds to the compound's lipophilicity, influencing its pharmacokinetic properties. Such structural characteristics make N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-butyl(ethyl)sulfamoylbenzamide a subject of interest in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.

In recent years, the scientific community has been exploring the potential of sulfamoylbenzamide derivatives in addressing unmet medical needs. For instance, these compounds have shown promise in targeting inflammatory pathways and metabolic disorders, which are among the most searched topics in biomedical research. The ability of N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-butyl(ethyl)sulfamoylbenzamide to interact with specific proteins or enzymes could make it a candidate for treating conditions like diabetes or autoimmune diseases, aligning with current trends in precision medicine.

Another area of interest is the compound's potential role in cancer research. Given the rising global incidence of cancer, there is a growing demand for novel chemotherapeutic agents. The benzodiazole core of this compound has been associated with antitumor activity in preliminary studies, making it a viable candidate for further investigation. Researchers are particularly keen on understanding its mechanism of action, whether it involves apoptosis induction or cell cycle arrest, topics frequently searched in oncology forums.

From a synthetic chemistry perspective, N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-butyl(ethyl)sulfamoylbenzamide presents an interesting challenge due to its complex structure. The compound's synthesis typically involves multi-step reactions, including amide coupling and sulfonylation, which are common techniques in medicinal chemistry. Optimizing these synthetic routes is crucial for scaling up production, a topic often discussed in industrial chemistry circles. Additionally, the compound's stability and solubility profiles are critical factors that influence its formulation and delivery, addressing common queries in pharmaceutical development.

Environmental and safety considerations are also paramount when working with such compounds. While N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-butyl(ethyl)sulfamoylbenzamide is not classified as a hazardous material, proper handling and disposal protocols must be followed to ensure laboratory safety. This aligns with the increasing focus on green chemistry and sustainable practices, which are hot topics in both academic and industrial research. Researchers are encouraged to explore eco-friendly synthesis methods to minimize waste and reduce environmental impact.

In conclusion, N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-butyl(ethyl)sulfamoylbenzamide (CAS No. 683770-07-2) represents a fascinating area of study with broad implications for drug discovery and development. Its unique structural features and potential biological activities make it a compound of interest in multiple research domains, from anti-inflammatory therapies to cancer treatment. As scientific understanding of this molecule deepens, it may well emerge as a key player in the next generation of therapeutic agents, addressing some of the most pressing health challenges of our time.

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